molecular formula C13H10BrN3O B10904198 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 329207-49-0

3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B10904198
CAS No.: 329207-49-0
M. Wt: 304.14 g/mol
InChI Key: MDPCXRDMHSTEAZ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of 1,2-allenic ketones with aminopyrazoles. The reaction is carried out in acetone at room temperature, and the product is purified by chromatography on silica gel . The general procedure involves mixing 1 mmol of 1,2-allenic ketone with 1 mmol of aminopyrazole in 4 mL of acetone, stirring the mixture at room temperature, and then purifying the resulting product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification, such as large-scale reactions and chromatographic techniques, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. detailed studies on its exact mechanism are limited. Generally, compounds in this family are known to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

329207-49-0

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

3-bromo-5-methyl-7-phenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C13H10BrN3O/c1-8-7-10(9-5-3-2-4-6-9)17-12(15-8)11(14)13(18)16-17/h2-7H,1H3,(H,16,18)

InChI Key

MDPCXRDMHSTEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)NN2C(=C1)C3=CC=CC=C3)Br

Origin of Product

United States

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